benzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
Benzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Biological Activity
Benzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946254-26-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.4 g/mol
- Structure : The compound features a triazole ring which is known for its role in various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides and alkynes under copper-catalyzed conditions. This method is favored for its efficiency and sustainability .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Inhibition of Cell Growth : The compound showed promising results in inhibiting the proliferation of pancreatic (PANC1) and hepatocellular (HepG2) cancer cell lines. IC50 values in some studies ranged from 0.17 to 4.49 µM, indicating strong anti-proliferative activity .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, compounds with triazole moieties have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for tumor angiogenesis and metastasis .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound possesses a range of biological activities:
Activity | Description |
---|---|
Anticancer | Inhibits growth of PANC1 and HepG2 cell lines |
Anti-inflammatory | Exhibits potential to modulate inflammatory responses |
Antimicrobial | Shows activity against various bacterial strains |
Case Study 1: Anticancer Activity
In a comparative study involving several triazole derivatives, this compound was evaluated alongside other compounds. The study found that it significantly reduced cell viability in PANC1 cells with an IC50 value of approximately 0.98 µM .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of triazole derivatives. This compound demonstrated a notable reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
benzyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-17-11-9-16(10-12-17)22-14(2)18(20-21-22)19(23)25-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDOAFQTPMXQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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